molecular formula C10H11IO2 B3195027 Methyl 2-(5-iodo-2-methylphenyl)acetate CAS No. 880134-34-9

Methyl 2-(5-iodo-2-methylphenyl)acetate

Cat. No.: B3195027
CAS No.: 880134-34-9
M. Wt: 290.10 g/mol
InChI Key: JXWRFTJMGBAWIW-UHFFFAOYSA-N
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Description

Methyl 2-(5-iodo-2-methylphenyl)acetate is an organic compound with the chemical formula C10H11IO2. It is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-iodo-2-methylphenyl)acetate typically involves the iodination of a methyl-substituted phenylacetic acid derivative followed by esterification. One common method includes:

    Iodination: The starting material, 2-methylphenylacetic acid, is subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.

    Esterification: The iodinated product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for iodination and esterification processes to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-iodo-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-(5-iodo-2-methylphenyl)acetate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antiviral, or anticancer properties.

    Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.

    Biological Studies: Employed in the synthesis of biologically active molecules for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(5-iodo-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • Methyl 2-(4-iodo-2-methylphenyl)acetate
  • Methyl 2-(3-iodo-2-methylphenyl)acetate
  • Methyl 2-(5-bromo-2-methylphenyl)acetate

Comparison: Methyl 2-(5-iodo-2-methylphenyl)acetate is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its bromo analog, the iodine derivative may exhibit different reactivity in substitution and coupling reactions due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.

Properties

IUPAC Name

methyl 2-(5-iodo-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWRFTJMGBAWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700954
Record name Methyl (5-iodo-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880134-34-9
Record name Methyl (5-iodo-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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